molecular formula C10H14BrN3O B8802560 1-(4-(4-bromo-1H-pyrazol-1-yl)piperidin-1-yl)ethanone

1-(4-(4-bromo-1H-pyrazol-1-yl)piperidin-1-yl)ethanone

Cat. No. B8802560
M. Wt: 272.14 g/mol
InChI Key: JNNNSSGQNKRDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-bromo-1H-pyrazol-1-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C10H14BrN3O and its molecular weight is 272.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(4-bromo-1H-pyrazol-1-yl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(4-bromo-1H-pyrazol-1-yl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-(4-bromo-1H-pyrazol-1-yl)piperidin-1-yl)ethanone

Molecular Formula

C10H14BrN3O

Molecular Weight

272.14 g/mol

IUPAC Name

1-[4-(4-bromopyrazol-1-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C10H14BrN3O/c1-8(15)13-4-2-10(3-5-13)14-7-9(11)6-12-14/h6-7,10H,2-5H2,1H3

InChI Key

JNNNSSGQNKRDFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)N2C=C(C=N2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Acetyl chloride (312 μl, 4.35 mmol) is added dropwise, under stirring at 0° C., to a solution of 4-(4-Bromo-pyrazol-1-yl)-piperidine (as obtained in preparation 89, 1 g, 4.34 mmol), Et3N (1.824 ml, 13.04 mmol) in CH2Cl2. The cooling bath is then removed and the reaction mixture stirred at RT for an additional 1 h. The mixture is then diluted with de-ionized water and the phases are separated. The organic phase is washed several times with de-ionized water and the aqueous layer re-extracted with CH2Cl2. The combined organic layers are washed with brine, dried over Na2SO4, filtered and the filtrate is concentrated in vacuo. The residue is used without further purification in the next step, and afford the title compound as yellow solid, Rt=0.786 min (Acquity HPLC BEH C18, 2.1×50 mm, 1.7 micron, detection 215 nM, 0.1 min 2% CH3CN in H2O, 2% to 100% CH3CN in H2O in 1.5 min, 0.4 min 100% CH3CN+0.1% TFA, flow rate 1.0 ml/min); MS: 272 (M+1, 79Br)+
Quantity
312 μL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
1.824 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-(4-bromopyrazol-1-yl)piperidine hydrochloride (300 mg, 1.13 mmol) in pyridine (3 ml) was added acetic anhydride (0.107 ml, 1.13 mmol) under an inert atmosphere. The reaction was stirred at 40° C., until reaction complete then evaporated under reduced pressure and re-evaporated with toluene twice, then partitioned between water and EtOAc. The organic layer was washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure to give the product (250 mg), which was used without further purification MS: [M+H]+=272
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.107 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.